molecular formula C14H19FN2O4S B2783627 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1396864-09-7

3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2783627
CAS No.: 1396864-09-7
M. Wt: 330.37
InChI Key: BDHZWGQDLYSVCJ-UHFFFAOYSA-N
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Description

3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclohexyl ring substituted with a methylsulfonamido group and a carbamate group attached to a 4-fluorophenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with methylsulfonyl chloride to form the intermediate methylsulfonamido-cyclohexane. This intermediate is then reacted with 4-fluorophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(Methylsulfonamido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(Methylsulfonamido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(Methylsulfonamido)cyclohexyl (4-methylphenyl)carbamate

Comparison: Compared to its analogs, 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate exhibits unique properties due to the presence of the fluorine atom Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets

Properties

IUPAC Name

[3-(methanesulfonamido)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-22(19,20)17-12-3-2-4-13(9-12)21-14(18)16-11-7-5-10(15)6-8-11/h5-8,12-13,17H,2-4,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHZWGQDLYSVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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